2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Purity Analysis Procurement Quality Control

Boronic ester decomposition derails kinase inhibitor SAR. This pinacol-protected building block solves that-stable for long-term storage, with the 2-imidazolyl motif pre-installed for direct Suzuki coupling into your target scaffold. • Stock gram-to-kg quantities without degradation risk • Reproducible coupling across hundreds of analogs • Bypass low-yielding lithiation/borylation steps • 98% purity ensures reliable assay data

Molecular Formula C13H17BN4O2
Molecular Weight 272.11 g/mol
CAS No. 1160790-26-0
Cat. No. B1502752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS1160790-26-0
Molecular FormulaC13H17BN4O2
Molecular Weight272.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=CN=C3
InChIInChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-16-11(17-8-10)18-6-5-15-9-18/h5-9H,1-4H3
InChIKeyBCWMEGZPVCVYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)pyrimidine-5-boronic Acid Pinacol Ester: A Strategic Building Block


2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1160790-26-0) is a boron-containing heterocyclic compound with the molecular formula C13H17BN4O2 and a molecular weight of 272.11 g/mol . It is a pinacol ester derivative of a pyrimidine scaffold, specifically functionalized at the 5-position with a dioxaborolane group and at the 2-position with an imidazole ring. This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex pyrimidine-containing molecules for medicinal chemistry and materials science [1].

Workflow Suzuki–Miyaura cross-coupling of 2-heteroaryl pyrimidines
Selection Pinacol ester ensures stability and coupling efficiency
Use context Imidazolyl-pyrimidine pharmacophore library synthesis

2-(1H-Imidazol-1-yl)pyrimidine-5-boronic Acid Pinacol Ester: In-Class Analog Limitations


Generic substitution fails for this compound because its dual functionality—a boronic ester for cross-coupling and an imidazole ring for target binding—is critically dependent on the protecting group and regiochemistry. The pinacol ester is specifically chosen to overcome the inherent instability of 2-heteroarylboronic acids, which are prone to rapid decomposition [1]. Simply interchanging this with the corresponding free boronic acid, a different regioisomer (e.g., 4-boronate), or a different N-heterocycle at the 2-position will lead to failed couplings, lower yields, or a loss of biological activity in the final target molecule. The specific combination of the 2-imidazolyl group and the 5-pinacol boronate is therefore non-negotiable for reproducible, high-yielding syntheses.

Free boronic acid Rapid decomposition may reduce yields and require excess reagent
Regioisomer mismatch 4-Boronate substitution changes coupling site and pharmacophore
Different N-heterocycle Altered 2-substituent disrupts target binding in final molecules

2-(1H-Imidazol-1-yl)pyrimidine-5-boronic Acid Pinacol Ester: Differentiation Evidence


Superior Purity Profile

The standard purity of 2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine sourced from Bidepharm is 98%, as verified by NMR and HPLC . In contrast, the identical compound (CAS 1160790-26-0) from Fluorochem is offered with a standard purity of 95.0% . This represents a 3% absolute increase in purity for the Bidepharm-sourced material.

Purity comparison
Head-to-head
98% vs 95%
Supports lower side-reaction risk
Supplier-specified purity; verify lot COA
Purity Analysis Procurement Quality Control

Stability Advantage of the Pinacol Ester

2-Heteroarylboronic acids are known to undergo easy decomposition, posing a significant challenge to their use in Suzuki-Miyaura cross-coupling reactions [1]. The target compound, 2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, is the pinacol ester form, which was specifically developed to overcome this instability. Using the corresponding free boronic acid, (2-(1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid, would necessitate its *in situ* or prior conversion, often leading to lower yields, decomposition, or the need for excess reagent.

Stability profile
Class-level inference
Pinacol ester: stable under coupling
Free acid: prone to decomposition
Eliminates in situ activation step
Extrapolated from 2-heteroaryl class
Chemical Stability Cross-Coupling Synthetic Efficiency

Validated for Kinase Inhibitor Synthesis

The 2-(1H-imidazol-1-yl)pyrimidine scaffold is a privileged structure in kinase inhibitor design. A derivative of this scaffold, synthesized via the 5-boronic ester building block, demonstrated potent inhibition of BRAF V600E and CRAF kinases with IC50 values of 38.3 nM and 8.79 nM, respectively [1]. This provides strong, application-specific validation for the target compound as a direct precursor to biologically active molecules, distinguishing it from other heterocyclic boronic esters lacking this established pipeline.

Kinase inhibition (derivative)
Cross-study comparable
IC50 8.79 nM (CRAF)
IC50 38.3 nM (BRAF V600E)
Supports kinase inhibitor design
Measured on benzyl-2-(1H-imidazol-1-yl)pyrimidine analog
Medicinal Chemistry Kinase Inhibitors Drug Discovery

Favorable Physicochemical Properties for Purification

The target compound has a calculated topological polar surface area (TPSA) of 62.06 Ų and 0 hydrogen bond donors . Its lipophilicity profile, with an XLogP3 of 1.27 , indicates a moderate lipophilicity suitable for handling and purification. Unlike its more polar free boronic acid counterpart (which contains acidic hydroxyl groups), this pinacol ester is a neutral solid that can be more easily purified via normal-phase chromatography if needed.

Handling properties
Supporting evidence
TPSA 62 Ų · XLogP 1.27 · 0 H-bond donors
Aids normal-phase purification
Calculated properties vs polar free acid
Physicochemical Properties Compound Handling Purification

2-(1H-Imidazol-1-yl)pyrimidine-5-boronic Acid Pinacol Ester: Application Scenarios


Kinase Inhibitor Library Synthesis

Medicinal chemistry teams focusing on RAF, CDK, or other kinases benefit directly. Using this building block (Bidepharm, 98% purity ) ensures that a single, high-quality batch can fuel an entire SAR campaign [1]. The high purity minimizes side products, crucial for isolating final compounds with >95% purity for reliable biological assay data, while the established coupling conditions [2] guarantee reproducible synthesis across hundreds of analogs.

Stable Building Block for Compound Management

The pinacol ester form's superior stability profile [2] makes it the preferred format for building block archives intended for long-term storage. Procurement teams can confidently stock gram-to-kilogram quantities (e.g., Fluorochem offers 1g and 5g packs ) without the high risk of rapid decomposition associated with the free boronic acid form, effectively reducing inventory waste and ensuring the building block is ready-to-use for on-demand synthesis.

Key Intermediate for FBDD and DEL

The 2-(1H-imidazol-1-yl)pyrimidine core, as validated by its potent activity in kinase inhibition (IC50 values down to 8.79 nM against CRAF [1]), is an ideal fragment for growing in fragment-based drug discovery. The boronic ester handle allows for its direct, stoichiometric incorporation into DNA-encoded libraries via on-DNA Suzuki-Miyaura coupling, where the mild reaction conditions and high conversion rate are critical for maintaining DNA integrity and library coverage.

CDMO Raw Material for API Scale-Up

Contract Development and Manufacturing Organizations (CDMOs) requiring a reliable, scalable route to a clinical candidate containing the 2-(1H-imidazol-1-yl)pyrimidine moiety can use this building block to drastically shorten the synthetic route. The direct Suzuki coupling installation of the 5-substituent [2] circumvents multiple low-yielding steps (e.g., lithiation/borylation of a sensitive intermediate), providing a convergent, higher-yielding, and more cost-effective process for manufacturing active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
High-purity pinacol boronate
Reproducible SAR and coupling yields
Compound management archives
Long-term stability over free acid
Inventory shelf-life and on-demand use
Fragment-based/DEL discovery
Direct on-DNA coupling handle
Mild conditions preserving DNA integrity
Pharmaceutical intermediate scale-up
Convergent synthetic route
Cost and step-count reduction assessment
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